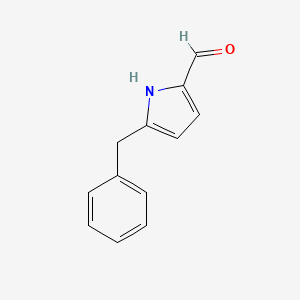

5-benzyl-1H-pyrrole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-12-7-6-11(13-12)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHSCRYTTYAHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-benzyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5-benzyl-1H-pyrrole-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details the primary synthetic strategies, including the preparation of the key precursor and its subsequent formylation, supported by detailed experimental protocols and characterization data.

Introduction

Pyrrole-2-carbaldehydes are a class of organic compounds that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and natural products. The presence of both a reactive aldehyde group and the pyrrole nucleus allows for diverse chemical modifications, making them attractive scaffolds for drug design. The 5-benzyl substituted analogue, this compound, is of particular interest due to the incorporation of a lipophilic benzyl group, which can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.

This guide focuses on a robust and widely applicable two-step synthetic sequence: the synthesis of the 2-benzyl-1H-pyrrole precursor via the Paal-Knorr reaction, followed by its regioselective formylation to the target aldehyde using the Vilsmeier-Haack reaction.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the pyrrole ring system, yielding 2-benzyl-1H-pyrrole. The second step introduces the formyl group at the C5 position of the pyrrole ring.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Benzyl-1H-pyrrole (Paal-Knorr Synthesis)

The Paal-Knorr synthesis is a classic and efficient method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2][3] In this case, 1-phenyl-1,4-pentanedione is reacted with an ammonia source to yield 2-benzyl-1H-pyrrole.

Reaction Scheme:

Experimental Procedure:

A mixture of 1-phenyl-1,4-pentanedione (1.0 eq) and a suitable ammonium salt such as ammonium acetate or ammonium carbonate (excess) in a solvent like acetic acid or ethanol is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford 2-benzyl-1H-pyrrole.

Quantitative Data for Step 1:

| Parameter | Value |

| Starting Material | 1-Phenyl-1,4-pentanedione |

| Reagent | Ammonium Acetate |

| Solvent | Acetic Acid |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 75-85% |

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] In this step, 2-benzyl-1H-pyrrole is treated with the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C5-position of the pyrrole ring.

Reaction Scheme:

Experimental Procedure:

To a cooled (0 °C) solution of N,N-dimethylformamide (DMF, excess) is added phosphorus oxychloride (POCl₃, 1.1-1.5 eq) dropwise, maintaining the temperature below 10 °C. The resulting mixture is stirred at this temperature for a short period to allow for the formation of the Vilsmeier reagent. A solution of 2-benzyl-1H-pyrrole (1.0 eq) in DMF is then added dropwise to the Vilsmeier reagent at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched by pouring it onto ice-water and neutralizing with a base such as sodium hydroxide or sodium carbonate solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data for Step 2:

| Parameter | Value |

| Starting Material | 2-Benzyl-1H-pyrrole |

| Reagents | POCl₃, DMF |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-6 hours |

| Typical Yield | 60-75% |

Characterization Data

The structural confirmation of the intermediate and the final product is crucial. The following tables summarize the expected spectroscopic data for 2-benzyl-1H-pyrrole and this compound.

Table 1: Spectroscopic Data for 2-Benzyl-1H-pyrrole

| Technique | Data |

| ¹H NMR | δ (ppm): 7.35-7.15 (m, 5H, Ar-H), 6.60 (m, 1H, pyrrole-H), 6.15 (t, 1H, pyrrole-H), 5.90 (m, 1H, pyrrole-H), 3.95 (s, 2H, CH₂), NH proton signal may be broad. |

| ¹³C NMR | δ (ppm): 139.0 (Ar-C), 132.0 (pyrrole-C), 128.5 (Ar-CH), 128.4 (Ar-CH), 126.0 (Ar-CH), 108.0 (pyrrole-CH), 107.5 (pyrrole-CH), 105.5 (pyrrole-CH), 35.0 (CH₂). |

| IR (cm⁻¹) | ~3400 (N-H stretch), 3100-3000 (C-H aromatic stretch), 2920, 2850 (C-H aliphatic stretch), 1600, 1495, 1450 (C=C aromatic stretch). |

| Mass Spec (m/z) | M⁺ calculated for C₁₁H₁₁N: 157.09. |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | δ (ppm): 9.50 (s, 1H, CHO), 7.40-7.20 (m, 5H, Ar-H), 6.90 (d, 1H, pyrrole-H), 6.10 (d, 1H, pyrrole-H), 4.00 (s, 2H, CH₂), NH proton signal may be broad. |

| ¹³C NMR | δ (ppm): 180.0 (CHO), 142.0 (pyrrole-C), 138.0 (Ar-C), 132.0 (pyrrole-C), 129.0 (Ar-CH), 128.8 (Ar-CH), 127.0 (Ar-CH), 122.0 (pyrrole-CH), 110.0 (pyrrole-CH), 35.5 (CH₂). |

| IR (cm⁻¹) | ~3300 (N-H stretch), 3100-3000 (C-H aromatic stretch), 2820, 2720 (C-H aldehyde stretch), ~1660 (C=O aldehyde stretch), 1600, 1490, 1450 (C=C aromatic stretch). |

| Mass Spec (m/z) | M⁺ calculated for C₁₂H₁₁NO: 185.08. |

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic procedures.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-benzyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-benzyl-1H-pyrrole-2-carbaldehyde. Due to the limited availability of experimentally determined data for this specific compound, this document also includes detailed, standard experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is important to note that much of the available data is computationally predicted, and experimental verification is recommended.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | ChemScene[1] |

| Molecular Weight | 185.22 g/mol | ChemScene[1] |

| CAS Number | 68464-72-2 | ChemScene[1] |

| Melting Point | Data Not Available | - |

| Boiling Point | Data Not Available | - |

| Solubility | Data Not Available | - |

| pKa | Data Not Available | - |

| Topological Polar Surface Area (TPSA) | 32.86 Ų (Predicted) | ChemScene[1] |

| LogP (Octanol-Water Partition Coefficient) | 2.418 (Predicted) | ChemScene[1] |

| Hydrogen Bond Donors | 1 (Predicted) | ChemScene[1] |

| Hydrogen Bond Acceptors | 1 (Predicted) | ChemScene[1] |

| Rotatable Bonds | 3 (Predicted) | ChemScene[1] |

Experimental Protocols

The following sections detail standard laboratory procedures for determining essential physicochemical properties. These are generalized methods applicable to solid organic compounds like this compound.

The melting point is a crucial indicator of a compound's purity.[2][3][4] A pure substance typically melts over a narrow range of 1-2°C.[5]

Apparatus:

-

Capillary tubes (sealed at one end)[2]

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the compound will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until the sample column is approximately 2-3 mm high.[5]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is positioned correctly to accurately measure the temperature of the heating block.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows the subsequent, more accurate measurements to be performed more efficiently.[4]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample. Heat the block slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[4][5]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[3][4]

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7]

Apparatus:

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature shaker bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of purified water (or other solvent). The presence of undissolved solid is necessary to ensure saturation.[6]

-

Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved solid, the supernatant must be clarified by centrifugation or filtration.[6]

-

Quantification: Carefully withdraw a known volume of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a pre-calibrated analytical technique like UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Visualizations

The following diagram illustrates a logical workflow for the experimental characterization of a novel compound like this compound.

This diagram shows how fundamental physicochemical properties are interconnected and influence key aspects of the drug development process.

References

Spectroscopic Characterization of 5-benzyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

Introduction

5-benzyl-1H-pyrrole-2-carbaldehyde, a heterocyclic aromatic aldehyde, holds significant interest for researchers in medicinal chemistry and materials science due to the versatile reactivity of the pyrrole and aldehyde functionalities. Its structural elucidation and purity assessment rely heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and detailed experimental protocols for its characterization. While specific experimental spectra for this compound (CAS No. 68464-72-2) are not widely available in public spectral databases, this guide offers a robust prediction and analysis based on the well-established principles of organic spectroscopy and data from analogous structures.

Predicted Spectroscopic Data

The structural confirmation of this compound is achieved through the synergistic interpretation of NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in parts per million (ppm) are referenced to a standard, typically tetramethylsilane (TMS).

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | 9.5 - 9.8 | s (singlet) | - | 1H |

| Pyrrole N-H | 9.0 - 11.0 | br s (broad singlet) | - | 1H |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.4 | m (multiplet) | - | 5H |

| Pyrrole-H (position 3) | 6.8 - 7.0 | d (doublet) | ~3-4 | 1H |

| Pyrrole-H (position 4) | 6.2 - 6.4 | d (doublet) | ~3-4 | 1H |

| Benzyl-CH₂ | 4.0 - 4.2 | s (singlet) | - | 2H |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 175 - 185 |

| Phenyl C (quaternary) | 138 - 142 |

| Pyrrole C (C2) | 130 - 135 |

| Phenyl C (CH) | 126 - 129 |

| Pyrrole C (C5) | 125 - 130 |

| Pyrrole C (C3) | 115 - 120 |

| Pyrrole C (C4) | 108 - 112 |

| Benzyl CH₂ | 35 - 40 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (pyrrole) | 3200 - 3400 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (alkane, CH₂) | 2850 - 3000 | Medium |

| C=O Stretch (aldehyde) | 1660 - 1690 | Strong |

| C=C Stretch (aromatic/pyrrole) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1300 - 1400 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 185 | Molecular Ion |

| [M-1]⁺ | 184 | Loss of H radical from aldehyde |

| [M-29]⁺ | 156 | Loss of CHO radical |

| [M-C₇H₇]⁺ | 94 | Loss of benzyl radical |

| [C₇H₇]⁺ | 91 | Benzyl cation (tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound and the desired resolution of the spectrum.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal peak shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film: If the compound is a low-melting solid or an oil, a thin film can be prepared by dissolving the sample in a volatile solvent, applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the KBr pellet holder).

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.

-

Ionization Method:

-

Electron Ionization (EI): This is a common technique for volatile compounds. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.

-

Electrospray Ionization (ESI): This is a softer ionization technique suitable for a wider range of compounds. The sample solution is sprayed into the ion source, creating charged droplets from which ions are desorbed.

-

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition and Analysis: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The molecular ion peak will confirm the molecular weight, and the fragmentation pattern will provide structural clues.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide on the Crystallographic Analysis of 5-benzyl-1H-pyrrole-2-carbaldehyde

Disclaimer: As of the latest search, the specific crystal structure of 5-benzyl-1H-pyrrole-2-carbaldehyde has not been deposited in publicly accessible crystallographic databases such as the Cambridge Structural Database (CSD). This guide, therefore, provides a comprehensive overview of the methodologies for its synthesis, crystallization, and prospective crystallographic analysis, based on established protocols for analogous compounds. For comparative purposes, crystallographic data for a related substituted pyrrole derivative is included.

Introduction

This compound is a heterocyclic aromatic aldehyde of interest in medicinal chemistry and materials science. The pyrrole-2-carbaldehyde scaffold is a key component in various biologically active molecules. Understanding the three-dimensional structure of this compound through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships, designing novel derivatives, and understanding its solid-state properties. This document outlines the necessary experimental procedures to achieve this and presents reference crystallographic data.

Experimental Protocols

2.1. Synthesis of this compound

A plausible synthetic route for this compound can be adapted from known procedures for the synthesis of 5-substituted pyrrole-2-carboxaldehydes.[1] A common method involves the Vilsmeier-Haack formylation of a suitable pyrrole precursor.

General Procedure:

-

Starting Material: 2-benzyl-1H-pyrrole.

-

Reagents: Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

-

Reaction:

-

Cool a solution of DMF to 0°C in an inert atmosphere.

-

Slowly add POCl₃ to the cooled DMF to form the Vilsmeier reagent.

-

Add a solution of 2-benzyl-1H-pyrrole in a suitable solvent (e.g., dichloromethane) to the Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

-

Work-up:

-

Carefully quench the reaction by pouring it into a cold aqueous solution of sodium acetate or sodium carbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

2.2. Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical step. Several methods can be employed, and the choice of solvent is crucial.

General Procedure for Crystallization:

-

Solvent Selection: Screen various solvents in which the compound is sparingly soluble at room temperature but readily soluble upon heating. Common choices include ethanol, methanol, acetonitrile, ethyl acetate, and hexane, or mixtures thereof.

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent to create a saturated or near-saturated solution.

-

Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

-

-

Slow Cooling:

-

Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

-

-

Vapor Diffusion:

-

Dissolve the compound in a good solvent and place it in a small open vial.

-

Place this vial inside a larger sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

-

A documented procedure for a similar compound involved dissolving the compound (100 mg) in 2 mL of methanol and allowing for controlled evaporation at room temperature.[2]

Prospective Crystallographic Analysis

Once suitable single crystals are obtained, they can be analyzed by single-crystal X-ray diffraction.

Workflow for Crystallographic Analysis:

Reference Crystallographic Data

While data for the target compound is unavailable, the crystallographic data for a related substituted pyrrole derivative, compound 2n from a supporting information file, is presented below for reference.[2] This can provide an indication of the expected unit cell parameters and space group for similar molecules.

Table 1: Crystal Data and Structure Refinement for a Related Pyrrole Derivative (Compound 2n) [2]

| Parameter | Value |

| Empirical formula | C₂₄H₂₀N₂O₇S₂ |

| Formula weight | 512.54 |

| Temperature/K | 298 |

| Crystal system | Orthorhombic |

| Space group | Pbcn |

| a/Å | 15.700(2) |

| b/Å | 11.2137(13) |

| c/Å | 26.345(3) |

| α/° | 90 |

| β/° | 90 |

| γ/° | 90 |

| Volume/ų | 4636.9(9) |

| Z | 8 |

| ρcalcg/cm³ | 1.468 |

| μ/mm⁻¹ | 0.258 |

| F(000) | 2128.0 |

| Crystal size/mm³ | 0.3 x 0.2 x 0.1 |

| Radiation | MoKα (λ = 0.71073) |

| 2θ range for data collection/° | 4.96 to 50.68 |

| Index ranges | -18 ≤ h ≤ 18, -13 ≤ k ≤ 13, -31 ≤ l ≤ 31 |

| Reflections collected | 21623 |

| Independent reflections | 4201 [Rint = 0.0435, Rsigma = 0.0433] |

| Data/restraints/parameters | 4201/0/328 |

| Goodness-of-fit on F² | 1.050 |

| Final R indexes [I>=2σ (I)] | R₁ = 0.0465, wR₂ = 0.1213 |

| Final R indexes [all data] | R₁ = 0.0664, wR₂ = 0.1332 |

| Largest diff. peak/hole / e Å⁻³ | 0.27/-0.32 |

Conclusion

This technical guide provides a framework for researchers and drug development professionals to undertake the synthesis, crystallization, and crystallographic analysis of this compound. While the specific crystal structure of this compound is not yet publicly documented, the outlined experimental protocols, coupled with the reference data from a related structure, offer a solid foundation for its future determination and characterization. The elucidation of its three-dimensional structure will undoubtedly contribute to a deeper understanding of its chemical properties and potential applications.

References

A Technical Guide to the Solubility of 5-benzyl-1H-pyrrole-2-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 5-benzyl-1H-pyrrole-2-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document focuses on the standardized experimental protocol for determining thermodynamic solubility. The methodologies presented are based on the widely accepted shake-flask method, considered the gold standard for equilibrium solubility measurements.[1][2] This guide also includes an illustrative data presentation and a visual workflow to aid researchers in designing and executing their own solubility studies.

Introduction

This compound is a versatile heterocyclic aldehyde that serves as a crucial building block in medicinal chemistry and materials science. Its structural motif is found in a variety of compounds with diverse pharmacological activities. Understanding the solubility of this compound in different organic solvents is paramount for its synthesis, purification, formulation, and application in various experimental and industrial settings. Solubility dictates the choice of reaction media, crystallization conditions, and the methods for its incorporation into drug delivery systems. This guide provides the necessary framework for determining and understanding the solubility profile of this important chemical entity.

Quantitative Solubility Data

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Molar Solubility (mol/L) | Solubility ( g/100 mL) | Method |

| Methanol | Hypothetical Value | Hypothetical Value | Shake-Flask |

| Ethanol | Hypothetical Value | Hypothetical Value | Shake-Flask |

| Acetone | Hypothetical Value | Hypothetical Value | Shake-Flask |

| Ethyl Acetate | Hypothetical Value | Hypothetical Value | Shake-Flask |

| Dichloromethane | Hypothetical Value | Hypothetical Value | Shake-Flask |

| Chloroform | Hypothetical Value | Hypothetical Value | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | Hypothetical Value | Hypothetical Value | Shake-Flask |

| N,N-Dimethylformamide (DMF) | Hypothetical Value | Hypothetical Value | Shake-Flask |

| Toluene | Hypothetical Value | Hypothetical Value | Shake-Flask |

| Hexane | Hypothetical Value | Hypothetical Value | Shake-Flask |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a robust and widely recognized technique for determining the thermodynamic (or equilibrium) solubility of a solid compound in a solvent.[1][2] The principle involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then measured.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with screw caps or stoppers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[3]

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples at a constant speed (e.g., 150-300 rpm) for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[3] A preliminary study can be conducted to determine the time required to reach a stable concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.[3]

-

Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor. The results can be expressed in various units, such as moles per liter (mol/L) or grams per 100 milliliters ( g/100 mL).

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This technical guide outlines the critical importance of understanding the solubility of this compound in organic solvents for its effective use in research and development. While specific quantitative data is currently lacking, the provided experimental protocol for the shake-flask method offers a standardized approach for researchers to generate reliable and reproducible solubility data. The illustrative data table and workflow diagram serve as practical tools to guide experimental design and data presentation. Accurate solubility data is a fundamental prerequisite for the successful application of this versatile compound in the synthesis of novel molecules with potential therapeutic and material applications.

References

The Discovery, Isolation, and Therapeutic Potential of Pyrrole-2-Carboxaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carboxaldehyde derivatives represent a versatile class of heterocyclic compounds with a growing presence in the fields of natural product chemistry and drug discovery. Possessing a unique scaffold that combines an aromatic pyrrole ring with a reactive aldehyde group, these molecules exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.[1] This technical guide provides an in-depth overview of the discovery of these derivatives from natural sources, detailed protocols for their isolation and chemical synthesis, and a summary of their quantitative biological activities. Furthermore, it explores the key signaling pathways through which these compounds exert their effects, offering valuable insights for researchers and professionals engaged in the development of novel therapeutics.

Discovery and Natural Sources

Pyrrole-2-carboxaldehyde and its derivatives are widespread in nature, having been isolated from a diverse range of organisms, including fungi, plants, and marine invertebrates.[2][3] In many instances, these compounds are not products of enzymatic biosynthesis but rather arise from non-enzymatic Maillard reactions between amines and reducing sugars.[4]

Notable natural sources include:

-

Fungi: Various fungi produce pyrrole-2-carboxaldehyde derivatives, often as part of their secondary metabolism.[2]

-

Plants: The roots of plants such as Angelica dahurica have been found to contain a variety of these alkaloids, termed dahurines.[5]

-

Marine Sponges: Marine sponges of the genus Agelas and Mycale are particularly rich sources of brominated and other substituted pyrrole-2-carboxaldehyde derivatives.[2][6]

Quantitative Biological Activity

The diverse structures of naturally occurring and synthetic pyrrole-2-carboxaldehyde derivatives have led to a range of biological activities. The following tables summarize key quantitative data for some of these compounds.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Pyrrole-2-Carboxaldehyde Derivatives from Angelica dahurica

| Compound | IC50 (µM) | Source |

| Dahurine B | 52.0 ± 0.5 | [7] |

| Dahurine C | 48.2 ± 0.1 | [7] |

| Dahurine D | 47.5 ± 0.2 | [7] |

| Known Compound 10 | 50.4 ± 0.6 | [7] |

| Known Compound 11 | 52.5 ± 3.4 | [7] |

| Huperzine A (Positive Control) | 0.6 ± 0.1 | [7] |

Table 2: Antimicrobial Activity of Aconicaramide (a Pyrrole-2-Carboxaldehyde Derivative)

| Microorganism | MIC (µg/mL) | Source |

| Micrococcus caseolyticus | 200 | [8] |

| Staphylococcus epidermidis | 400 | [8] |

| Staphylococcus aureus | 800 | [8] |

Experimental Protocols

Generalized Protocol for Isolation from Natural Sources (Marine Sponges)

This protocol provides a general framework for the isolation of pyrrole-2-carboxaldehyde derivatives from marine sponges. Specific details may need to be optimized based on the particular species and target compounds.

a) Extraction:

-

The fresh or freeze-dried sponge material is macerated and extracted exhaustively with a polar solvent such as methanol (MeOH) or a mixture of dichloromethane (CH2Cl2) and MeOH at room temperature.

-

The combined extracts are concentrated under reduced pressure to yield a crude extract.

b) Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Each fraction is concentrated in vacuo. The pyrrole-2-carboxaldehyde derivatives are typically found in the more polar fractions (EtOAc and n-BuOH).

c) Chromatographic Purification:

-

The bioactive fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane/EtOAc followed by CH2Cl2/MeOH).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compounds are pooled and further purified by repeated column chromatography on silica gel or Sephadex LH-20.

-

Final purification is achieved by high-performance liquid chromatography (HPLC), often on a C18 reversed-phase column with a mobile phase of acetonitrile/water or methanol/water, to yield the pure pyrrole-2-carboxaldehyde derivatives.

Chemical Synthesis: Vilsmeier-Haack Reaction for Pyrrole-2-carboxaldehyde

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic rings, including pyrrole.[9]

a) Reagents and Equipment:

-

Pyrrole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3)

-

Ethylene dichloride

-

Sodium acetate trihydrate

-

Sodium carbonate

-

Petroleum ether

-

Round-bottom flask with a dropping funnel and stirrer

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

b) Procedure:

-

In a round-bottom flask, cool DMF in an ice bath.

-

Slowly add POCl3 to the DMF while maintaining the temperature between 10-20°C.

-

Remove the ice bath and stir the mixture for 15 minutes.

-

Re-cool the mixture in the ice bath and add ethylene dichloride.

-

Once the temperature is below 5°C, add a solution of freshly distilled pyrrole in ethylene dichloride.

-

Stir the reaction mixture at room temperature for a specified time.

-

Cool the mixture and cautiously add a solution of sodium acetate trihydrate in water.

-

Reflux the mixture for 15 minutes with vigorous stirring.

-

After cooling, transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ether.

-

Combine the organic layers and wash with a saturated sodium carbonate solution.

-

Dry the organic solution over anhydrous sodium carbonate, filter, and remove the solvents by distillation.

-

Purify the crude product by distillation under reduced pressure or by recrystallization from petroleum ether to obtain pure pyrrole-2-carboxaldehyde.[10]

Chemical Synthesis: De Novo Synthesis of Pyrrole-2-carboxaldehyde Derivatives

A modern approach allows for the de novo synthesis of polysubstituted pyrrole-2-carboxaldehyde derivatives from readily available starting materials.[2]

a) Reagents and Equipment:

-

Aryl methyl ketone

-

Arylamine

-

Acetoacetate ester

-

Copper(II) chloride (CuCl2)

-

Iodine (I2)

-

Dimethyl sulfoxide (DMSO)

-

Oxygen (O2 balloon)

-

Reaction vessel suitable for heating

b) Procedure:

-

To a reaction vessel, add the aryl methyl ketone, arylamine, acetoacetate ester, CuCl2, and I2 in DMSO.

-

Heat the mixture at 100°C under an oxygen atmosphere (balloon) for a specified time.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and add water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrrole-2-carboxaldehyde derivative.[2]

Signaling Pathways and Mechanisms of Action

Acetylcholinesterase Inhibition

Several pyrrole-2-carboxaldehyde derivatives, particularly those isolated from Angelica dahurica, have demonstrated inhibitory activity against acetylcholinesterase (AChE).[11] AChE is a key enzyme in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a cornerstone for the treatment of Alzheimer's disease.

Caption: Inhibition of Acetylcholinesterase in the Cholinergic Synapse.

Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway

Certain pyrrole-2-carboxaldehyde derivatives isolated from marine sponges have been shown to inhibit the activation of Hypoxia-Inducible Factor-1 (HIF-1).[8] HIF-1 is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. In the context of cancer, HIF-1 activation can promote tumor growth and resistance to therapy. The inhibition of HIF-1 signaling by pyrrole-2-carboxaldehyde derivatives is thought to occur through the disruption of mitochondrial reactive oxygen species (ROS)-regulated pathways.[8]

Caption: Inhibition of HIF-1 Signaling by Pyrrole-2-carboxaldehyde Derivatives.

Conclusion

Pyrrole-2-carboxaldehyde derivatives are a promising class of natural and synthetic compounds with significant potential for drug development. Their diverse biological activities, coupled with their relatively simple and versatile chemical structures, make them attractive scaffolds for medicinal chemistry campaigns. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of these fascinating molecules. Further investigation into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel drugs targeting a range of diseases.

References

- 1. column-chromatography.com [column-chromatography.com]

- 2. quora.com [quora.com]

- 3. Bromopyrrole Alkaloids from Okinawan Marine Sponges Agelas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bfr.bund.de [bfr.bund.de]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Novel bromopyrrole alkaloids from the sponge Agelas dispar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 11. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction | MDPI [mdpi.com]

Thermal Stability of 5-benzyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the thermal stability of 5-benzyl-1H-pyrrole-2-carbaldehyde. Due to the limited publicly available experimental data on this specific compound, this document focuses on its known physicochemical properties, theoretical considerations for thermal stability, and standardized experimental protocols for its determination. Data from structurally related pyrrole derivatives are included to provide a comparative context. This guide is intended for researchers, scientists, and drug development professionals who require an understanding of the thermal characteristics of this and similar heterocyclic compounds.

Introduction

This compound is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. The pyrrole ring is a fundamental scaffold in numerous pharmaceuticals and biologically active compounds. The thermal stability of such molecules is a critical parameter, influencing their synthesis, purification, storage, and formulation. Understanding the response of this compound to thermal stress is essential for predicting its shelf-life, identifying potential degradation pathways, and ensuring its quality and efficacy in various applications.

This guide outlines the current state of knowledge regarding the thermal properties of this compound and provides detailed methodologies for its experimental evaluation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 68464-72-2 | [1] |

| Molecular Formula | C₁₂H₁₁NO | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| Appearance | Not specified | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Decomposition Temp. | Not available | - |

For comparison, the parent compound, pyrrole-2-carbaldehyde, is a light yellow crystalline solid with a melting point in the range of 43-51 °C.[2][3][4]

Theoretical Considerations for Thermal Decomposition

The thermal stability of this compound is dictated by the strength of the covalent bonds within its structure. The molecule consists of a pyrrole ring, a benzyl substituent at the 5-position, and a carbaldehyde (formyl) group at the 2-position. Potential thermal decomposition pathways can be hypothesized based on the relative bond energies. The C-C bond between the pyrrole ring and the benzyl group, as well as the C-C bond of the carbaldehyde group, are likely points of initial fragmentation upon heating. The pyrrole ring itself is aromatic and relatively stable, but substituents can lower its overall stability.

A plausible, simplified decomposition pathway might involve the initial cleavage of the benzyl group or the aldehyde group, followed by further fragmentation or polymerization of the resulting pyrrole radicals.

References

Methodological & Application

Application Notes: 5-benzyl-1H-pyrrole-2-carbaldehyde in Organic Synthesis

Introduction

5-benzyl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the field of organic synthesis and medicinal chemistry. Its structure, featuring a reactive aldehyde group and a modifiable pyrrole core with a benzyl substituent, makes it an ideal precursor for constructing complex molecular architectures. Pyrrole and its derivatives are integral components of numerous natural products, pharmaceuticals, and advanced materials.[1][2][3][4] The aldehyde functionality allows for a wide range of transformations, including condensations, oxidations, and reductions, while the pyrrole ring itself can participate in various coupling and substitution reactions. This combination of reactive sites enables the synthesis of diverse compound libraries for drug discovery and development.[3][5]

Key Applications

The primary applications of this compound and its analogs in organic synthesis include:

-

Synthesis of Prodiginine Alkaloids: This class of tripyrrolic red pigments, including prodigiosin, is known for a wide range of biological activities such as anticancer, antimalarial, and immunosuppressive effects.[6] this compound serves as a key precursor for the "C-ring" of the prodiginine scaffold. The synthesis typically involves an acid-catalyzed condensation with a 2,2'-bipyrrole derivative, such as 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), to form the characteristic tripyrrolic core.[7][8][9]

-

Development of Anticancer Agents: Pyrrole-based structures are found in numerous compounds with potent antiproliferative activity. Analogs derived from substituted benzyl-pyrrole carbaldehydes have been investigated as potential topoisomerase II inhibitors, a class of drugs that interfere with DNA replication in cancer cells.[10]

-

Creation of Anti-inflammatory and Analgesic Drugs: The pyrrole scaffold is present in well-known non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Zomepirac.[3] Synthetic strategies utilizing pyrrole carbaldehydes allow for the development of novel derivatives with potential analgesic and anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX).[3][11]

-

Formation of Fused Heterocyclic Systems: The reactivity of the aldehyde group is exploited in multicomponent reactions to construct medicinally important fused heterocycles, such as pyrroloquinolines and pyrrolo-phenanthridines, which are scaffolds present in various bioactive natural products.[12]

Synthetic Workflows and Pathways

The versatility of this compound allows for its incorporation into various synthetic routes. A general workflow often involves the initial synthesis of the substituted pyrrole, followed by its elaboration into more complex target molecules.

Caption: General synthetic workflow using this compound.

Many pyrrole-containing compounds exert their biological effects by inhibiting key enzymes in pathological processes. For example, certain synthetic pyrroloiminoquinones act as topoisomerase II inhibitors, a mechanism shared with established anticancer drugs.

Caption: Mechanism of action for pyrrole-based Topoisomerase II inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 1-benzyl-1H-pyrrole-2-carbaldehyde via Vilsmeier-Haack Formylation

This protocol describes a general method for the formylation of an N-substituted pyrrole, a key step in producing the target carbaldehyde. The Vilsmeier-Haack reaction introduces a formyl group onto the electron-rich pyrrole ring, typically at the C2 position.[13][14]

Materials and Reagents:

-

N-benzylpyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

1,2-Dichloroethane (ethylene dichloride)

-

Sodium acetate trihydrate (NaOAc·3H₂O)

-

Diethyl ether

-

Saturated aqueous sodium carbonate (Na₂CO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath, heating mantle, round-bottomed flask, stirrer, dropping funnel, reflux condenser.

Procedure:

-

In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place DMF (1.1 moles).

-

Cool the flask in an ice bath and add POCl₃ (1.1 moles) dropwise while maintaining the internal temperature between 10–20°C.

-

Remove the ice bath and stir the mixture for 15 minutes to allow for the formation of the Vilsmeier reagent.

-

Replace the ice bath and add 1,2-dichloroethane to the mixture.

-

Once the temperature is below 5°C, add a solution of N-benzylpyrrole (1.0 mole) in 1,2-dichloroethane dropwise over 1 hour.

-

After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

-

Cool the mixture to room temperature and cautiously add a solution of sodium acetate trihydrate (5.5 moles) in water.

-

Reflux the mixture again for 15 minutes with vigorous stirring.

-

After cooling, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with saturated Na₂CO₃ solution, and dry over anhydrous Na₂SO₄.

-

Remove the solvents under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation.[14]

Protocol 2: Synthesis of a Prodigiosin Analog via Condensation

This protocol outlines the acid-catalyzed condensation of a substituted pyrrole-2-carbaldehyde with a bipyrrole to form the tripyrrolic prodiginine core.

Materials and Reagents:

-

This compound

-

4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) or similar bipyrrole

-

Dichloromethane (DCM) or ethanol

-

Concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) and the bipyrrole derivative (1.0 eq) in dichloromethane or ethanol in a round-bottomed flask.

-

Add a catalytic amount of concentrated HCl or TFA (e.g., 2-3 drops) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC and the formation of the intensely colored prodiginine product. Reaction times can vary from a few hours to overnight.

-

Once the reaction is complete, quench the acid by adding saturated NaHCO₃ solution until the mixture is neutral or slightly basic.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude prodigiosin analog.

-

Purify the product using silica gel column chromatography to obtain the pure compound.

Quantitative Data

The synthesis of various substituted N-benzyl-1H-pyrrole-2-carbaldehydes has been reported with high yields. The following tables summarize representative data for these compounds.

Table 1: Synthesis of Substituted 1-benzyl-1H-pyrrole-2-carbaldehydes

| Compound ID | Benzyl Substituent | Yield (%) | Physical State | Reference |

|---|---|---|---|---|

| 1d | 4-(Trifluoromethoxy)benzyl | 97% | Brown Liquid | [15] |

| 1e | 4-(Methyl)benzyl | 98% | Brown Solid | [15] |

| 1f | 4-(Trifluoromethyl)benzyl | 98% | Yellow Oily Liquid | [15] |

| 1g | 2-Bromo-5-fluorobenzyl | 95% | White Solid | [15] |

| 1h | 2-Bromobenzyl | 97% | Brown Solid |[15] |

Table 2: Representative ¹H and ¹³C NMR Data (in CDCl₃)

| Compound ID | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 1e | 9.56 (s, 1H, CHO), 7.12 (d, 2H), 7.07 (d, 2H), 6.96 (d, 1H), 6.26 (t, 1H), 5.52 (s, 2H, NCH₂), 2.32 (s, 3H, CH₃) | 179.6 (CHO), 137.5, 134.6, 131.6, 129.5, 127.5, 124.9, 110.1, 51.8 (NCH₂), 21.2 (CH₃) | [15] |

| 1f | 9.54 (s, 1H, CHO), 7.51 (d, 2H), 7.29 (d, 2H), 6.99 (d, 1H), 6.31 (m, 1H), 5.60 (s, 2H, NCH₂) | 179.6 (CHO), 138.7, 131.5, 130.5, 129.3, 125.2, 124.6, 110.6, 51.5 (NCH₂) | [15] |

| 5a | 9.60 (s, 1H, CHO), 7.97 (d, 1H), 7.02 (d, 2H), 6.77 (d, 2H), 3.77 (s, 3H, OCH₃) | 185.5 (CHO), 159.1, 149.3, 135.8, 130.1, 114.3, 109.1, 55.4 (OCH₃) | [12] |

| 5b | 9.65 (s, 1H, CHO), 8.11 (d, 1H), 8.01 (t, 1H), 6.97 (d, 2H), 3.73 (s, 3H, OCH₃) | 186.0 (CHO), 159.3, 147.9, 138.2, 130.8, 114.6, 108.8, 55.5 (OCH₃) |[12] |

Note: Data for compounds 5a and 5b are for N-(4-methoxyphenyl)-2-(nitrophenyl)-1H-pyrrole-3-carbaldehyde, included to show representative shifts for functionalized pyrrole carbaldehydes.

Table 3: Biological Activity of Pyrrole Derivatives

| Compound Class | Target | Example Activity | Reference |

|---|---|---|---|

| Pyrroloiminoquinones | Topoisomerase II | IC₅₀ values from 0.56 µM to 11 µM against various cancer cell lines | [10] |

| 1H-pyrrole-2,5-diones | Cholesterol Absorption | Potent inhibition of foam cell formation | |

| N-substituted pyrroles | Anticancer | IC₅₀ = 3.0 ± 1.6 µM (HEPG₂ cells) |

| Pyrrolo[3,4-d]pyridazinones | Analgesic | More active than acetylsalicylic acid in writhing tests | |

References

- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 2. nbinno.com [nbinno.com]

- 3. alliedacademies.org [alliedacademies.org]

- 4. scispace.com [scispace.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of prodigiosin by white strains of Serratia marcescens isolated from patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 12. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 13. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. rsc.org [rsc.org]

Application Notes and Protocols: 5-Benzyl-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry

Introduction

5-Benzyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aldehyde that serves as a versatile scaffold and synthetic intermediate in the development of novel therapeutic agents. The pyrrole ring is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities.[1][2][3] The presence of a benzyl group at the 5-position and a carbaldehyde at the 2-position provides reactive handles for further chemical modifications, allowing for the exploration of a broad chemical space to optimize pharmacological properties. While direct biological activity data for this compound is not extensively reported in publicly available literature, its derivatives have shown significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammation.[1][4][5] This document outlines the applications of this compound as a key building block and provides protocols for the synthesis and evaluation of its derivatives.

I. Key Therapeutic Applications of this compound Derivatives

Derivatives synthesized from the this compound scaffold have demonstrated promising activity in several key areas of drug discovery:

-

Anticancer Activity: Pyrrole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1] The functionalization of the pyrrole core can lead to compounds that induce apoptosis and inhibit cancer cell proliferation. For instance, certain pyrrolizine-5-carboxamides, which can be conceptually derived from pyrrole-based structures, have shown potent anticancer activity with IC50 values in the nanomolar range against cell lines such as MCF-7 (breast cancer), A2780 (ovarian cancer), and HT29 (colon cancer).[6][7]

-

Antimicrobial Activity: The pyrrole nucleus is a common feature in many antimicrobial agents.[4][8] Derivatives of this compound can be elaborated into compounds with activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] For example, Schiff base derivatives of 1H-pyrrole-2-carbohydrazide have been synthesized and shown to exhibit potent activity against various bacterial and fungal strains.[9]

-

Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases, and pyrrole-containing compounds have been explored as anti-inflammatory agents.[5] Some of these compounds are believed to exert their effects through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[11]

II. Quantitative Data for Biologically Active Pyrrole Derivatives

The following table summarizes the biological activity of various pyrrole derivatives, illustrating the potential of the pyrrole scaffold in medicinal chemistry. It is important to note that these are not direct data for this compound but for structurally related compounds.

| Compound Class | Specific Derivative | Biological Activity | Target/Cell Line | Quantitative Data (IC50/MIC) | Reference |

| Anticancer | (EZ)-N-(4-chlorophenyl)-7-cyano-6-((4-hydroxybenzylidene)-amino)-2,3-dihydro-1H-pyrrolizine-5-carboxamide | Cytotoxicity | MCF-7 | 0.08 µmol L–1 | [6][7] |

| (EZ)-7-cyano-6-((4-hydroxybenzylidene)amino)-N-(p-tolyl)-2,3-dihydro-1H-pyrrolizine-5-carboxamide | Cytotoxicity | MCF-7, A2780, HT29 | 0.30–0.92 µmol L–1 | [6][7] | |

| Antibacterial | Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) | Antibacterial | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | [4] |

| 2-(5-Bromo-1H-indol-3-yl)-1H-benzo[d]imidazole | Antibacterial | Staphylococcus aureus ATCC 25923 | < 1 µg/mL | [12] | |

| Antifungal | 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Antifungal | Candida albicans ATCC 10231 | 3.9 µg/mL | [12] |

| Anti-inflammatory | 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid | Analgesic | Mouse phenylquinone writhing assay | High potency | [5] |

III. Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and its conversion into biologically active Schiff base derivatives, as well as a common method for evaluating antimicrobial activity.

Protocol 1: Synthesis of 5-Substituted Pyrrole-2-Carboxaldehydes

This protocol is a generalized procedure based on the lithiation of a protected pyrrole derivative, which is a common strategy for introducing substituents at the 5-position.

Materials:

-

2-Bromo-6-(diisopropylamino)-1-azafulvene (a protected pyrrole-2-carbaldehyde equivalent)

-

tert-Butyllithium (t-BuLi) in an appropriate solvent (e.g., pentane)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Electrophile (e.g., benzyl bromide)

-

Aqueous acid (e.g., 1 M HCl) for hydrolysis

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 2-bromo-6-(diisopropylamino)-1-azafulvene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of t-BuLi (1.1 equivalents) to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to allow for the bromine-lithium exchange to complete, forming the lithiated intermediate.

-

Add the electrophile (e.g., benzyl bromide, 1.2 equivalents) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with 1 M HCl to hydrolyze the azafulvene protecting group to the carbaldehyde. Stir for 1-2 hours at room temperature.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired this compound.

Protocol 2: Synthesis of Schiff Base Derivatives from 1H-Pyrrole-2-Carbohydrazide

This protocol describes the synthesis of Schiff bases, which are common derivatives of pyrrole-2-carbaldehydes with demonstrated antimicrobial activity.[9] This can be adapted from a carbohydrazide precursor, which can be synthesized from the corresponding ester of a pyrrole-2-carboxylic acid.

Materials:

-

1H-Pyrrole-2-carbohydrazide

-

Substituted aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Dimethylformamide (DMF) for recrystallization

Procedure:

-

In a round-bottom flask, dissolve equimolar quantities of 1H-pyrrole-2-carbohydrazide and the desired substituted aromatic aldehyde in ethanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 3-4 hours. Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid product that precipitates out, wash it with cold ethanol, and dry it.

-

Recrystallize the crude product from a suitable solvent system (e.g., DMF:water 1:1) to obtain the pure Schiff base derivative.[9]

Protocol 3: Evaluation of Antimicrobial Activity using the Agar Well Diffusion Method

This is a standard and widely used method to screen for the antimicrobial activity of new compounds.[13]

Materials:

-

Synthesized pyrrole derivatives

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile Petri dishes

-

Sterile cork borer

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent, e.g., DMSO)

-

Incubator

Procedure:

-

Prepare the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Prepare a microbial inoculum of the test organism and spread it uniformly over the surface of the agar plate.

-

Using a sterile cork borer, create wells of a specific diameter in the agar.

-

Prepare solutions of the synthesized pyrrole derivatives at a known concentration in a suitable solvent (e.g., DMSO).

-

Add a defined volume of each compound solution, the positive control, and the negative control into separate wells.

-

Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 25-30 °C for fungi) for 24-48 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

IV. Diagrams

Caption: Synthetic workflow for creating bioactive Schiff bases.

Caption: Workflow for antimicrobial activity screening.

Caption: Relationship between the core scaffold, its derivatives, and their biological activities.

References

- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. rjptonline.org [rjptonline.org]

- 10. mdpi.com [mdpi.com]

- 11. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators [mdpi.com]

- 12. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Reaction of 5-benzyl-1H-pyrrole-2-carbaldehyde with Amines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of 5-benzyl-1H-pyrrole-2-carbaldehyde with various amines. These reactions are fundamental in the synthesis of a diverse range of heterocyclic compounds, including Schiff bases, N-substituted pyrrole derivatives, and complex dye molecules like aza-BODIPYs. The resulting products are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique photophysical properties.

Overview of Reactions and Applications

The reaction of this compound with amines primarily proceeds through nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by dehydration to form a C=N double bond, yielding an imine, commonly known as a Schiff base. This initial product can be further modified, for instance, by reduction to a secondary amine (reductive amination), or it can serve as a precursor for more complex molecular architectures.

Key Applications:

-

Schiff Bases as Biologically Active Scaffolds: Schiff bases derived from pyrrole-2-carbaldehydes have been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antioxidant properties. The imine linkage is often crucial for their biological function.

-

Synthesis of Aza-BODIPY Dyes: The condensation of pyrrole derivatives with amines is a critical step in the synthesis of aza-BODIPY (aza-boron-dipyrromethene) dyes. These compounds are highly fluorescent and are investigated for applications in bioimaging, photodynamic therapy, and as fluorescent probes.

-

Precursors for Pyrrole Alkaloids and Analogs: The functionalization of the pyrrole ring via reactions at the aldehyde group is a key strategy in the synthesis of natural product analogs and other complex heterocyclic systems with potential therapeutic value.

Experimental Protocols

General Protocol for Schiff Base Formation

This protocol describes a general method for the synthesis of N-substituted-1-(5-benzyl-1H-pyrrol-2-yl)methanimines (Schiff bases) from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine, substituted anilines)

-

Ethanol or Methanol (anhydrous)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (10-15 mL per mmol of aldehyde).

-

Add the primary amine (1.0-1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product does not precipitate, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

dot

Protocol for the Formylation of 1-Benzyl-1H-pyrrole: A Detailed Application Note for Researchers

Abstract

This document provides a comprehensive guide for the formylation of 1-benzyl-1H-pyrrole, a key synthetic transformation in the development of various pharmaceuticals and functional materials. The primary focus is on the Vilsmeier-Haack reaction, a widely employed method for the formylation of electron-rich heterocyclic compounds. This application note details the experimental protocol, expected outcomes, and spectroscopic characterization of the resulting products. Particular attention is given to the regioselectivity of the reaction, which predominantly yields the 2-formyl isomer due to steric hindrance imparted by the N-benzyl group.

Introduction

Pyrrole-2- and -3-carbaldehydes are valuable synthetic intermediates in medicinal chemistry and materials science. The formylation of N-substituted pyrroles, such as 1-benzyl-1H-pyrrole, is a fundamental step in the elaboration of more complex molecular architectures. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃), is the most effective method for this transformation. This reaction proceeds via an electrophilic aromatic substitution mechanism. For 1-substituted pyrroles, the formylation is highly regioselective, with the electrophile preferentially attacking the C2 position.[1] This selectivity is primarily attributed to steric factors, where the bulky N-substituent directs the incoming electrophile to the less hindered C2 and C5 positions.

Reaction and Mechanism

The Vilsmeier-Haack reaction involves two main stages: the formation of the Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic attack on the pyrrole ring.

Stage 1: Formation of the Vilsmeier Reagent

N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, N,N-dimethylchloroiminium chloride.

Stage 2: Electrophilic Aromatic Substitution

The electron-rich pyrrole ring of 1-benzyl-1H-pyrrole attacks the electrophilic carbon of the Vilsmeier reagent. Due to the steric bulk of the N-benzyl group, the attack predominantly occurs at the C2 position. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous workup yields the aldehyde.

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Experimental Protocols

This section provides a detailed protocol for the Vilsmeier-Haack formylation of 1-benzyl-1H-pyrrole.

Materials and Equipment

-

1-Benzyl-1H-pyrrole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure for the Synthesis of 1-Benzyl-1H-pyrrole-2-carbaldehyde

-

Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (1.1 equivalents). Cool the flask to 0 °C using an ice bath. To this, add phosphorus oxychloride (1.1 equivalents) dropwise via a dropping funnel, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes.

-

Reaction with 1-Benzyl-1H-pyrrole: To the freshly prepared Vilsmeier reagent, add a solution of 1-benzyl-1H-pyrrole (1.0 equivalent) in anhydrous dichloromethane dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-